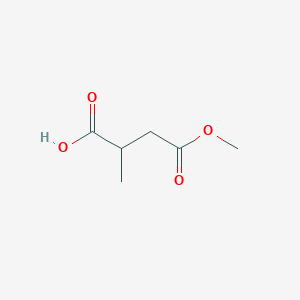

4-Methoxy-2-methyl-4-oxobutanoic acid

Description

4-Methoxy-2-methyl-4-oxobutanoic acid (CAS: 81025-83-4) is a branched oxobutanoic acid derivative characterized by a methoxy group at the C4 position and a methyl group at the C2 position. Its structure includes a ketone (C4-oxo) and a carboxylic acid moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Key spectral data (e.g., $^1$H NMR: δ 2.60–2.80 for CH$2$, 3.68 for OCH$3$, and 9.89 for OH) confirm its stereochemical and functional group integrity .

Properties

CAS No. |

111266-27-4; 23268-03-3; 81025-83-4 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.142 |

IUPAC Name |

4-methoxy-2-methyl-4-oxobutanoic acid |

InChI |

InChI=1S/C6H10O4/c1-4(6(8)9)3-5(7)10-2/h4H,3H2,1-2H3,(H,8,9) |

InChI Key |

UVQYBUYGFBXQGO-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)OC)C(=O)O |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Key Differences

The compound is compared to structurally related oxobutanoic acid derivatives based on substituent patterns, physicochemical properties, and applications.

Table 1: Structural and Functional Group Comparison

Physicochemical and Reactivity Trends

- Polarity and Solubility: The methoxy group in this compound increases polarity compared to its ethoxy analog (66261-38-9), which is more hydrophobic . The methylthio derivative (583-92-6) exhibits higher lipid solubility due to the sulfur atom, making it suitable for membrane permeability studies .

- Reactivity: The ketone group at C4 in 81025-83-4 facilitates nucleophilic additions, whereas the methylene group in 66261-38-9 allows for Diels-Alder reactions . Bromine in 4-(4-bromophenyl)-4-oxobutanoic acid enables cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

Q & A

Q. What are the optimal synthetic routes for 4-Methoxy-2-methyl-4-oxobutanoic acid, and how can residual solvents be minimized?

The synthesis typically involves condensation reactions using maleic anhydride or esterification of methoxy-substituted precursors. A critical step is ensuring the final product is free from residual solvents like methanol, which can interfere with downstream reactions. Post-synthesis, drying under vacuum and monitoring via H NMR (e.g., δ 3.68 ppm for methoxy groups) is essential to confirm purity .

Q. What spectroscopic methods are recommended for structural characterization?

- H NMR : Key peaks include δ 2.60–2.80 ppm (methylene protons) and δ 3.68 ppm (methoxy group) .

- IR Spectroscopy : Look for C=O stretches (~1700–1750 cm) and O–H broad peaks (if acidic protons are present).

- Mass Spectrometry : Confirm molecular weight (e.g., 146 g/mol for related analogs) .

Q. What safety protocols are critical during handling?

Q. How can researchers distinguish between stereoisomers of this compound?

Chiral HPLC or polarimetry can resolve enantiomers. For example, (S)-4-Methoxy-2-methyl-4-oxobutanoic acid (CAS: 2044710-58-7) requires chiral columns (e.g., CHIRALPAK® AD-H) with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, highlighting electrophilic sites at the ketone and ester groups. Such models align with experimental observations of reactivity in cross-coupling reactions .

Q. What strategies resolve contradictory spectral data from different synthesis batches?

Q. How does the methoxy group influence crystallographic packing?

X-ray crystallography (using SHELX or ORTEP) reveals that the methoxy group induces steric hindrance, affecting crystal lattice stability. For example, related methoxy-substituted analogs show reduced symmetry (triclinic systems) due to intermolecular H-bonding .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

- Catalyst Optimization : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) to preserve stereochemistry.

- Process Monitoring : Implement inline PAT (Process Analytical Technology) tools for real-time chiral purity analysis .

Q. How can potentiometric titration improve quantification in complex matrices?

Titration with standardized NaOH (0.1 M) in non-aqueous solvents (e.g., DMF) enhances endpoint detection for the carboxylic acid moiety. Validate with spiked recovery experiments (≥95% accuracy) .

Q. What biological assays are suitable for studying its derivatives?

- Enzyme Inhibition : Screen against serine hydrolases using fluorogenic substrates.

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa) with IC determination.

- Structural Analogs : Derivatives like 4-(2-fluorophenyl)-4-oxobutanoic acid show promise in antimicrobial studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.